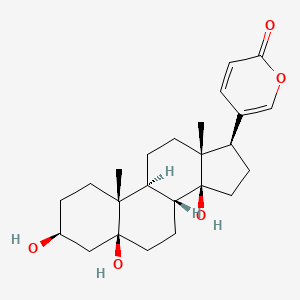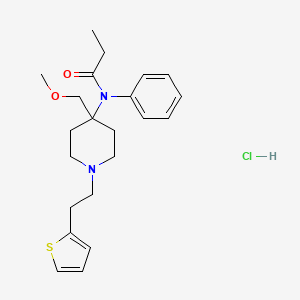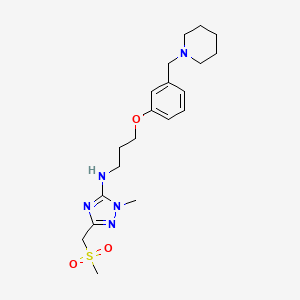
Telocinobufagine
Vue d'ensemble
Description
La télocinoboufagine est un stéroïde cardiotonique, plus précisément un bufadiénolide, que l'on trouve dans les sécrétions cutanées des crapauds. Il est connu pour sa capacité à inhiber la pompe sodium-potassium (Na+/K±ATPase), qui joue un rôle crucial dans l'équilibre ionique cellulaire. Ce composé a suscité l'attention en raison de ses applications thérapeutiques potentielles, notamment dans le traitement de la dysfonction cardiaque et rénale .
Applications De Recherche Scientifique
Telocinobufagin has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Telocinobufagin (TBG) is an active component isolated from the traditional Chinese medicine ChanSu . The primary targets of Telocinobufagin are Na+/K±ATPase and STAT3 signaling . Na+/K±ATPase is an enzyme that actively transports ions across cell membranes, and its inhibition is a key pharmacological property of Telocinobufagin . STAT3 signaling is a crucial pathway in many cellular processes, including cell growth and apoptosis .
Mode of Action
Telocinobufagin interacts with its targets primarily through inhibition . It inhibits the activity of Na+/K±ATPase, which leads to a cascade of signal transduction via protein-protein interactions . Additionally, Telocinobufagin has been found to significantly inhibit STAT3 phosphorylation at tyrosine 705 (Y705) and its downstream targets .
Biochemical Pathways
Telocinobufagin affects several biochemical pathways. It induces rapid ERK1/2 phosphorylation . It also impairs the Wnt/β-catenin pathway by acting upstream to β-catenin stabilization . Furthermore, it has been found to promote renal fibrosis via Na+/K±ATPase profibrotic signaling pathways .
Pharmacokinetics
The pharmacokinetic characteristics of Telocinobufagin are of wide variation . It has been predicted as one of the potential active substances of the Cinobufacini capsule . The exposure of Telocinobufagin increases with the increase of the dose .
Result of Action
Telocinobufagin has been found to suppress proliferation and metastasis and induce apoptosis in human non-small-cell lung cancer (NSCLC) cells . It increases the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis .
Action Environment
The action of Telocinobufagin can be influenced by the environment in which it is administered. For example, the formulation in which Telocinobufagin is delivered can affect its pharmacokinetics and, consequently, its efficacy
Analyse Biochimique
Biochemical Properties
Telocinobufagin interacts with various enzymes and proteins, primarily through its inhibition of the Na+/K±ATPase (NKA) activity . This inhibition activates signal transduction via protein-protein interactions . The diversity of endogenous bufadienolides, including telocinobufagin, and their mechanisms of action may indicate the presence of functional selectivity and unique cellular outcomes .
Cellular Effects
Telocinobufagin has been found to induce changes in proliferation or viability of pig kidney (LLC-PK1) cells . It increases the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis . Telocinobufagin also impairs the Wnt/β-catenin pathway by acting upstream to β-catenin stabilization .
Molecular Mechanism
Telocinobufagin exerts its effects at the molecular level primarily through the inhibition of NKA activity . It induces rapid ERK1/2 phosphorylation . Src and MEK1/2 inhibitors blunted the effect of other bufadienolides but not telocinobufagin . Telocinobufagin also phosphorylates GSK-3β at inhibitory Ser9 .
Temporal Effects in Laboratory Settings
It has been observed that telocinobufagin, like the GSK-3β inhibitor BIO, stimulates GSK-3β phosphorylation at the deactivating site Ser9 .
Dosage Effects in Animal Models
In animal models, continuous infusion of telocinobufagin results in increased proteinuria and cystatin C in mice expressing wild-type NKA α-1 . These effects are significantly attenuated in mice with a genetic reduction of NKA α-1 .
Metabolic Pathways
Telocinobufagin is involved in the Na+/K±ATPase pathway . It inhibits NKA activity, which in turn activates signal transduction via protein-protein interactions .
Subcellular Localization
The subcellular localization of telocinobufagin is not yet fully known. It has been found to impair the Wnt/β-catenin pathway, suggesting that it may interact with components of this pathway located in specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la télocinoboufagine implique plusieurs étapes, en commençant par des précurseurs stéroïdiens plus simples. Le processus comprend généralement des réactions d'hydroxylation, d'oxydation et de lactonisation. Les détails spécifiques des voies de synthèse et des conditions de réaction sont souvent propriétaires et varient en fonction de la configuration de la recherche ou de l'industrie .
Méthodes de production industrielle
La production industrielle de la télocinoboufagine est généralement réalisée par extraction de sources naturelles, telles que la peau des crapauds. Le processus d'extraction implique une extraction par solvant, suivie d'étapes de purification comme la chromatographie pour isoler le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
La télocinoboufagine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.
Réduction : Cette réaction peut modifier les groupes carbonyle dans la structure.
Substitution : Cette réaction peut remplacer des groupes fonctionnels spécifiques par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
La télocinoboufagine a un large éventail d'applications de recherche scientifique :
Biologie : Elle est utilisée dans la recherche sur les voies de signalisation cellulaire et l'homéostasie ionique.
Mécanisme d'action
La télocinoboufagine exerce ses effets principalement en inhibant l'enzyme Na+/K±ATPase. Cette inhibition perturbe l'équilibre ionique à travers les membranes cellulaires, conduisant à une augmentation des niveaux intracellulaires de sodium. Cela, à son tour, affecte divers processus cellulaires, y compris la transduction du signal et l'homéostasie ionique. Les cibles moléculaires impliquées comprennent la sous-unité alpha de l'enzyme Na+/K±ATPase et les voies de signalisation associées .
Comparaison Avec Des Composés Similaires
Composés similaires
La télocinoboufagine fait partie de la famille des bufadiénolides, qui comprend d'autres composés tels que :
- Marinobufagine
- Bufadine
- Cinobufagine
- Arénobufagine
Unicité
Ce qui distingue la télocinoboufagine de ces composés similaires, c'est son affinité de liaison spécifique et son effet inhibiteur sur l'enzyme Na+/K±ATPase. Alors que d'autres bufadiénolides inhibent également cette enzyme, la télocinoboufagine s'est avérée avoir des effets cellulaires uniques, tels que l'induction de l'apoptose dans certains types de cellules .
Propriétés
IUPAC Name |
5-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18-,19+,21+,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSOJKPTQWWJJD-ZBDZJSKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316861 | |
| Record name | Telocinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-26-4 | |
| Record name | Telocinobufagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telocinobufagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telocinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Telocinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Telocinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















